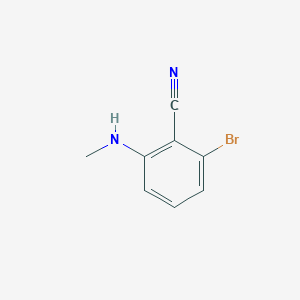

2-Bromo-6-(methylamino)benzonitrile

Description

2-Bromo-6-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methylamino group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.

Propriétés

IUPAC Name |

2-bromo-6-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQHLVFWDZNGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the bromination of 6-(methylamino)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-(methylamino)benzonitrile may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(methylamino)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

Oxidation Reactions: Products include nitroso or nitro derivatives.

Reduction Reactions: Products include primary or secondary amines.

Applications De Recherche Scientifique

2-Bromo-6-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(methylamino)benzonitrile depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(methylamino)benzonitrile

- 2-Bromo-5-(methylamino)benzonitrile

- 2-Bromo-3-(methylamino)benzonitrile

Comparison

2-Bromo-6-(methylamino)benzonitrile is unique due to the specific positioning of the bromine and methylamino groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, 2-Bromo-6-(methylamino)benzonitrile may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Activité Biologique

2-Bromo-6-(methylamino)benzonitrile, with the molecular formula CHBrN, is an organic compound categorized as a derivative of benzonitrile. It features a bromine atom at the second position and a methylamino group at the sixth position on the benzene ring. This compound has gained attention for its potential applications in various fields, including medicinal chemistry, enzyme inhibition studies, and as an intermediate in organic synthesis.

The biological activity of 2-Bromo-6-(methylamino)benzonitrile is primarily linked to its role in enzyme inhibition. The compound may interact with specific enzymes by binding to their active sites, which prevents substrate binding and inhibits catalytic activity. This mechanism is crucial in studies exploring its therapeutic potential and interactions with biological systems.

Enzyme Inhibition Studies

Research has demonstrated that 2-Bromo-6-(methylamino)benzonitrile exhibits significant inhibitory effects on various enzymes. For instance, it has been evaluated for its ability to inhibit cyclooxygenases (COX), which are key enzymes involved in inflammation and pain pathways. Preliminary studies indicate that the compound may have selective inhibitory effects on COX-2 over COX-1, suggesting potential anti-inflammatory properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Bromo-6-(methylamino)benzonitrile. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound exhibited an IC value of approximately 25.72 µM against MCF-7 cells, indicating effective cytotoxicity . Additionally, animal model studies demonstrated tumor growth suppression when treated with this compound, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

The biological activity of 2-Bromo-6-(methylamino)benzonitrile can be compared with other substituted benzonitriles. For example:

| Compound Name | IC (µM) | Target Enzyme |

|---|---|---|

| 2-Bromo-6-(methylamino)benzonitrile | 25.72 | MCF-7 Cell Line |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 | U87 Cell Line |

| 4-nitrophenoxy-methyl-benzothiazole | Varies | Gram-positive bacteria |

This table illustrates that while 2-Bromo-6-(methylamino)benzonitrile shows promising anticancer activity, other compounds may exhibit varying degrees of efficacy against different biological targets.

Case Study: Anticancer Activity Assessment

In a recent study by Goreti Ribeiro Morais et al., the efficacy of various benzonitrile derivatives was assessed for anticancer properties. Among these, 2-Bromo-6-(methylamino)benzonitrile stood out due to its ability to induce apoptosis in cancer cell lines effectively. The study utilized flow cytometry to analyze cell death mechanisms, revealing that the compound accelerates apoptosis in a dose-dependent manner .

Enzyme Inhibition Profile

Further investigations into the enzyme inhibition profile of 2-Bromo-6-(methylamino)benzonitrile revealed its potential as a selective inhibitor for COX enzymes. The compound demonstrated an IC value of 3.11 µM against COX-2, indicating potent anti-inflammatory properties compared to COX-1 . This selectivity could make it a valuable candidate for developing targeted anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.